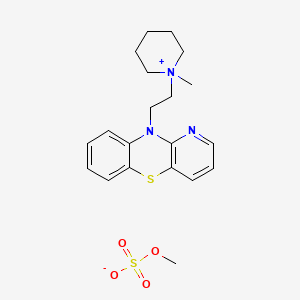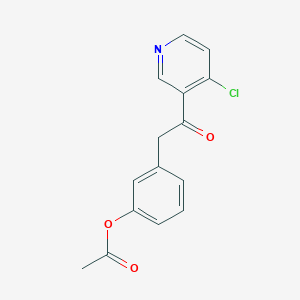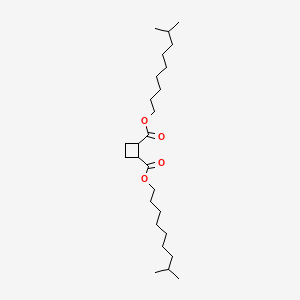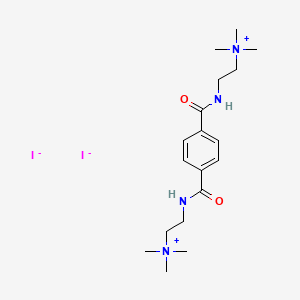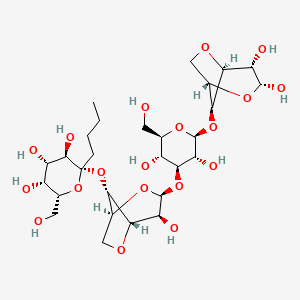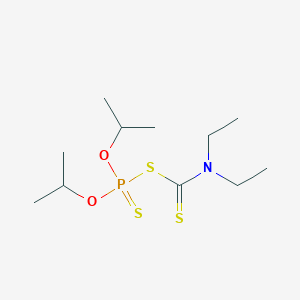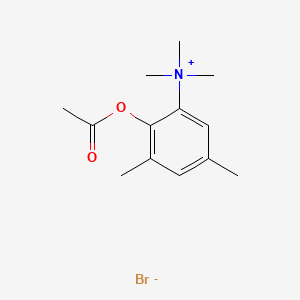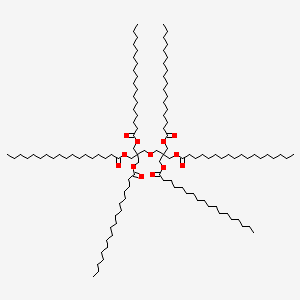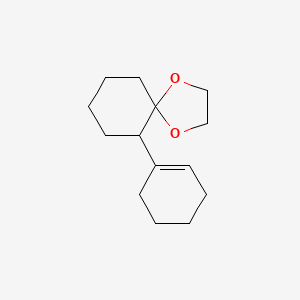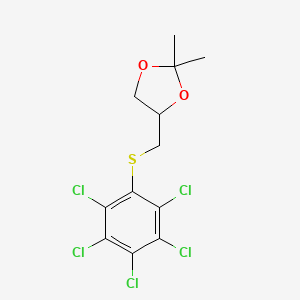
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a pentachlorophenylthio group, which is a phenyl ring substituted with five chlorine atoms and a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with pentachlorothiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the pentachlorophenylthio group to a thiol or sulfide.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The pentachlorophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-((trichlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((tetrachlorophenylthio)methyl)-1,3-dioxolane
- 2,2-Dimethyl-4-((pentachlorophenylthio)ethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-((pentachlorophenylthio)methyl)-1,3-dioxolane is unique due to the presence of five chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This high degree of chlorination can enhance the compound’s stability and resistance to degradation, making it suitable for various applications.
Propiedades
Número CAS |
73987-11-8 |
|---|---|
Fórmula molecular |
C12H11Cl5O2S |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H11Cl5O2S/c1-12(2)18-3-5(19-12)4-20-11-9(16)7(14)6(13)8(15)10(11)17/h5H,3-4H2,1-2H3 |
Clave InChI |
DVLUIQKNFOKCIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
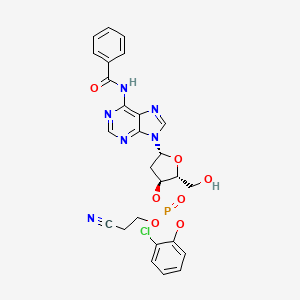
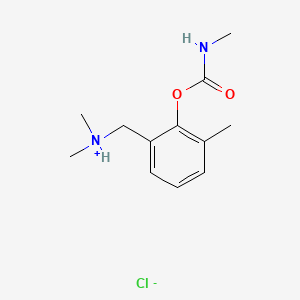
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
